molecular formula C21H24N4O2 B1217074 Pelanserin CAS No. 2208-51-7

Pelanserin

Cat. No.: B1217074
CAS No.: 2208-51-7
M. Wt: 364.4 g/mol
InChI Key: WPKPLSFHHBBLRY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pelanserin, also known as TR2515, is a chemical compound that primarily acts as an antagonist of the 5-HT2 and α1-adrenergic receptors . These receptors play crucial roles in various physiological processes. The 5-HT2 receptor is a subtype of the serotonin receptor, which is involved in the regulation of mood, anxiety, and schizophrenia. The α1-adrenergic receptor is a type of adrenergic receptor involved in smooth muscle contraction, and its antagonism can lead to vasodilation and a decrease in blood pressure .

Mode of Action

This compound interacts with its targets by binding to the 5-HT2 and α1-adrenergic receptors, thereby inhibiting their function . This antagonistic action on the receptors leads to a decrease in vasoconstriction mediated by the α1-adrenergic receptor, and a modulation of the serotonin pathway mediated by the 5-HT2 receptor .

Biochemical Pathways

These pathways play key roles in mood regulation, anxiety, and blood pressure control .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models. In renal hypertensive dogs, this compound was administered orally in repetitive doses (0.5 mg/kg, p.o., b.i.d.). After the first dose, this compound was absorbed, reaching a Cmax value of 39.6 +/- 9.01 ng/ml at a tmax of 2.58 +/- 0.74 h . The steady state of plasma levels was reached between the 3rd and 15th doses of this compound . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the 5-HT2 and α1-adrenergic receptors. This leads to a modulation of the serotonin pathway and a decrease in α1-adrenergic receptor-mediated vasoconstriction . These effects can potentially lead to changes in mood regulation, anxiety levels, and blood pressure control .

Biochemical Analysis

Biochemical Properties

Pelanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It acts as an antagonist to the 5-HT2 and α1-adrenergic receptors, inhibiting their activity . These interactions are crucial in regulating vasoconstriction and neurotransmission. This compound’s binding to these receptors prevents the usual agonist-induced responses, thereby modulating physiological processes.

Cellular Effects

This compound influences various cellular processes, particularly in vascular and neural cells. By blocking the 5-HT2 and α1-adrenergic receptors, this compound can reduce vasoconstriction, leading to vasodilation and improved blood flow . In neural cells, this compound can alter neurotransmitter release and signaling pathways, impacting cell communication and function. Additionally, this compound may affect gene expression related to these pathways, further influencing cellular metabolism and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2 and α1-adrenergic receptors, thereby inhibiting their activation . This binding prevents the receptors from interacting with their natural agonists, leading to a decrease in receptor-mediated signaling. The inhibition of these receptors can result in reduced vasoconstriction and altered neurotransmitter release, impacting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of receptor activity, potentially resulting in prolonged vasodilation and altered neural signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits 5-HT2 and α1-adrenergic receptors, leading to reduced vasoconstriction and altered neurotransmitter release . At higher doses, this compound may exhibit toxic or adverse effects, including excessive vasodilation and potential disruptions in neural function. Threshold effects are observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with 5-HT2 and α1-adrenergic receptors. The compound’s metabolism may involve enzymatic degradation and modification, affecting its bioavailability and activity . Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, influencing its pharmacokinetics and overall effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as vascular and neural tissues . The distribution of this compound is crucial for its efficacy, as it needs to reach and interact with the 5-HT2 and α1-adrenergic receptors to exert its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, where it can interact with its target receptors . The localization of this compound is essential for its activity, as it ensures that the compound reaches the appropriate sites to modulate receptor function effectively.

Preparation Methods

Pelanserin can be synthesized through a reaction between isatoic anhydride and 1-(3-aminopropyl)-4-phenylpiperazine in the presence of phosgene . The reaction conditions typically involve the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Pelanserin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pelanserin has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

Pelanserin is similar to other compounds that act as antagonists of serotonin and adrenergic receptors. Some of these similar compounds include:

This compound’s uniqueness lies in its specific combination of serotonin and adrenergic receptor antagonism, which may offer distinct therapeutic advantages in certain clinical scenarios.

Properties

IUPAC Name

3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKPLSFHHBBLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42877-18-9 (mono-hydrochloride)
Record name Pelanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60176578
Record name Pelanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-51-7
Record name Pelanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SNR96E409
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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